molecular formula C31H43NO4 B2755194 16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid CAS No. 1356220-22-8

16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid

Cat. No.: B2755194
CAS No.: 1356220-22-8
M. Wt: 493.688
InChI Key: HSUPWMJPTFWFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid is a synthetic compound known for its unique structure and properties. It is often used in various scientific research applications due to its functional groups and reactivity. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines.

Mechanism of Action

Mode of Action

It is known that the compound is stable at room temperature and has a long shelf-life . It is also used as a coupling agent in peptide synthesis , suggesting it may interact with its targets to facilitate the formation of peptide bonds.

Biochemical Pathways

Given its role in peptide synthesis , it may be involved in protein synthesis and related pathways.

Result of Action

Given its role in peptide synthesis , it may influence protein formation and function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound is stable at room temperature , suggesting that it may maintain its efficacy under standard laboratory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid typically involves the following steps:

    Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

    Chain Elongation: The protected amine is then subjected to a series of reactions to elongate the carbon chain. This often involves the use of Grignard reagents or other organometallic compounds to introduce additional carbon atoms.

    Final Deprotection: The final step involves the removal of the Fmoc group under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid is widely used in scientific research, including:

    Chemistry: As a building block in organic synthesis and peptide chemistry.

    Biology: In the study of protein-lipid interactions and membrane biology.

    Industry: Used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 16-(Fmoc-amino)-palmitic acid
  • 16-(Fmoc-amino)-hexadecanoic acid

Uniqueness

16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid is unique due to its specific structure, which combines the Fmoc protecting group with a long aliphatic chain. This combination allows for versatile applications in both organic synthesis and biological studies, making it a valuable compound in various research fields.

Properties

IUPAC Name

16-(9H-fluoren-9-ylmethoxycarbonylamino)hexadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43NO4/c33-30(34)22-12-10-8-6-4-2-1-3-5-7-9-11-17-23-32-31(35)36-24-29-27-20-15-13-18-25(27)26-19-14-16-21-28(26)29/h13-16,18-21,29H,1-12,17,22-24H2,(H,32,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUPWMJPTFWFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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